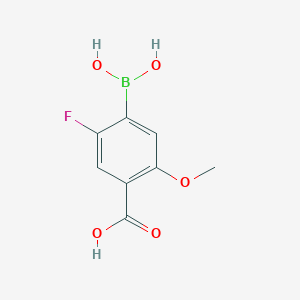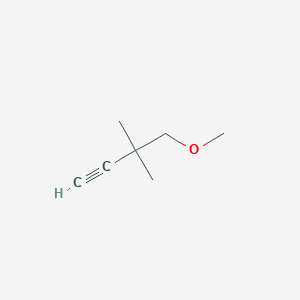
Fmoc-DL-Tyr(tBu)-OPfp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-DL-Tyr(tBu)-OPfp, also known as N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-DL-tyrosine pentafluorophenyl ester, is a derivative of tyrosine used primarily in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butyl (tBu) protecting group, and a pentafluorophenyl (Pfp) ester. These groups are essential for protecting the amino acid during peptide synthesis, ensuring that reactions occur at the desired sites without unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Tyr(tBu)-OPfp typically involves several steps:
Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using tert-butyl chloride in the presence of a base such as triethylamine.
Fmoc Protection: The amino group of the protected tyrosine is then reacted with Fmoc chloride in the presence of a base like sodium carbonate to introduce the Fmoc group.
Activation with Pentafluorophenyl Ester: The carboxyl group of the Fmoc-DL-Tyr(tBu) is activated by reacting with pentafluorophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of tyrosine are protected using tert-butyl chloride and Fmoc chloride.
Efficient Coupling: High-efficiency coupling agents and optimized reaction conditions are employed to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity suitable for peptide synthesis applications.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-DL-Tyr(tBu)-OPfp undergoes several types of reactions, including:
Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to peptide bond formation.
Deprotection Reactions: The Fmoc and tBu groups can be removed under specific conditions to reveal the free amino and hydroxyl groups, respectively.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
tBu Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), are used to remove the tBu group.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling agents in the presence of pentafluorophenol.
Major Products Formed
Peptides: The primary products formed from reactions involving this compound are peptides, where the compound acts as a building block in the synthesis of larger peptide chains.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Fmoc-DL-Tyr(tBu)-OPfp is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Amino Acid Derivatives: It is used to synthesize various amino acid derivatives for research and development.
Biology
Protein Engineering: The compound is used in the synthesis of peptides and proteins for studying protein structure and function.
Enzyme Substrates: It serves as a precursor for enzyme substrates in biochemical assays.
Medicine
Drug Development: Peptides synthesized using this compound are investigated for their therapeutic potential in treating diseases.
Diagnostic Tools: It is used in the development of diagnostic peptides for detecting specific biomolecules.
Industry
Biotechnology: The compound is employed in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and receptor agonists.
Wirkmechanismus
The mechanism by which Fmoc-DL-Tyr(tBu)-OPfp exerts its effects is primarily through its role in peptide synthesis. The pentafluorophenyl ester group facilitates the formation of peptide bonds by reacting with amino groups of other amino acids. The Fmoc and tBu groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions during synthesis. Upon completion of the synthesis, these protecting groups are removed to yield the final peptide product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Tyr(tBu)-OPfp: The L-isomer of the compound, used similarly in peptide synthesis.
Fmoc-D-Tyr(tBu)-OPfp: The D-isomer, also used in peptide synthesis but with different stereochemistry.
Fmoc-Tyr(tBu)-OH: Lacks the pentafluorophenyl ester group, used in different stages of peptide synthesis.
Uniqueness
Fmoc-DL-Tyr(tBu)-OPfp is unique due to its combination of protecting groups and the pentafluorophenyl ester, making it highly efficient for peptide bond formation. Its dual protection allows for selective deprotection and precise control over the synthesis process, which is not as easily achievable with other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOSTZDWXCEVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28F5NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)

![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)
